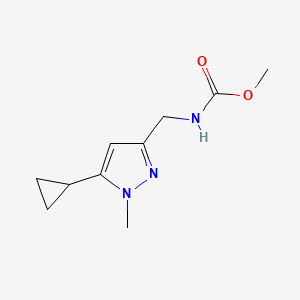

![molecular formula C29H27FN4O3 B2490647 1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine CAS No. 1206992-22-4](/img/structure/B2490647.png)

1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step chemical processes including alkylation, bromination, reduction, and reaction with anhydrous piperazine. For instance, a key intermediate of cetirizine hydrochloride was synthesized from 4-chlorobenzophenone, showcasing a methodology that could be adapted for our compound (Dong Chuan-min, 2014).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and theoretical calculations. For a related compound, the structure was elucidated using IR, NMR, and single-crystal X-ray diffraction, supported by density functional theory (DFT) calculations (Z. Şahin et al., 2012). These techniques can reveal intricate details about the molecular conformation and electronic structure.

Chemical Reactions and Properties

The reactivity of piperazine derivatives can be influenced by their functional groups and molecular geometry. For instance, the synthesis and reactivity of a compound with a piperazine core were studied, indicating specific reactions pertinent to the piperazine moiety and its substitutions (Wan-Sin Loh et al., 2010).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are critical for understanding the behavior of chemical compounds. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and X-ray crystallography. While specific data on 1-(4-Chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine are not available, related research suggests a comprehensive approach for their determination (M. Wujec et al., 2023).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Activation

The metabolism of a dopamine D(4) selective antagonist, which structurally resembles the compound , involves major pathways such as N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This process is proposed to involve an electrophilic imine methide intermediate, similar to that produced from 3-methyl indole. This represents a unique example of metabolic activation of a 3-alkyl-7-azaindole nucleus (Zhang et al., 2000).

Forensic Detection

In forensic science, a simple, rapid, and portable electrochemical method has been developed for the detection of compounds structurally related to the one , such as 1-(3-chlorophenyl) piperazine (mCPP). This method utilizes disposable screen-printed carbon electrodes (SPCE) and square-wave voltammetry, showing promise for quick forensic analysis (Silva et al., 2021).

Molecular Interaction and Receptor Binding

The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor has been explored, providing insights into how such compounds might interact with biological targets. Conformational analysis and pharmacophore models suggest that the aromatic ring moiety plays a significant role in the steric binding interaction with receptors, similar to cannabinoid agonists (Shim et al., 2002).

Eigenschaften

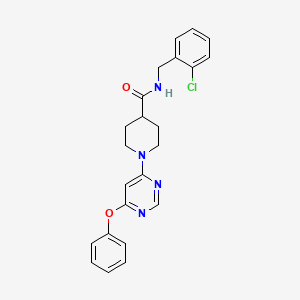

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN4O3/c1-37-24-9-5-8-23(16-24)31-27(35)19-34-28(21-10-12-22(30)13-11-21)32-26-18-33(15-14-25(26)29(34)36)17-20-6-3-2-4-7-20/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGXUVBNBCKOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

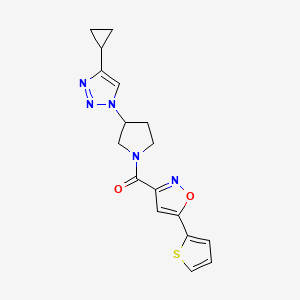

![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

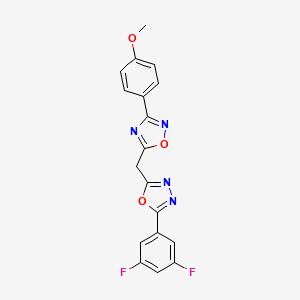

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)